molecular formula C17H21NO3 B134726 (S)-etodolac CAS No. 87249-11-4

(S)-etodolac

カタログ番号: B134726
CAS番号: 87249-11-4
分子量: 287.35 g/mol
InChIキー: NNYBQONXHNTVIJ-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-etodolac is the S-enantiomer of etodolac. It is a preferential inhibitor of cyclo-oxygenase 2 and a non-steroidal anti-inflammatory, whereas the enantiomer, (R)-etodolac, is inactive. The racemate is commonly used for the treatment of rheumatoid arthritis and osteoarthritis, and for the alleviation of postoperative pain. It has a role as a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is an enantiomer of a (R)-etodolac.

作用機序

Target of Action

It is known that etodolac, like other non-steroidal anti-inflammatory drugs (nsaids), primarily targets and inhibits cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

(S)-etodolac interacts with its targets, primarily the COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation and pain signals .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Generally, NSAIDs like etodolac are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties impact the drug’s bioavailability, determining the concentration of the drug that reaches the systemic circulation and its site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin synthesis. This leads to decreased inflammation and pain at the cellular level . Additionally, by inhibiting COX enzymes, this compound may also reduce fever and prevent blood clotting, as these enzymes are involved in temperature regulation and platelet aggregation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels in the stomach and intestines can affect drug absorption, while liver and kidney function can impact drug metabolism and excretion . Furthermore, individual genetic variations can influence how effectively this compound works in different individuals .

生物活性

(S)-Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is primarily known for its analgesic and anti-inflammatory properties. This compound selectively inhibits cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, which plays a significant role in mediating inflammation and pain. Recent studies have expanded the understanding of its biological activity beyond traditional uses, exploring its potential in antimicrobial applications and cancer treatment.

Etodolac's therapeutic effects are attributed to its selective inhibition of the COX-2 enzyme, which is involved in the inflammatory response. It binds to the active site of the COX enzyme, preventing arachidonic acid from entering, thus decreasing the synthesis of pro-inflammatory prostaglandins . This mechanism underlies its efficacy in treating conditions such as rheumatoid arthritis and osteoarthritis.

Antimicrobial Activity

Recent research has indicated that etodolac may possess antimicrobial properties against certain gram-positive bacteria. A study demonstrated statistically significant reductions in biofilm formation by Enterococcus faecium when treated with etodolac, suggesting potential applications as an adjuvant in antibiotic therapy . The compound showed minimal effects on gram-negative bacteria, indicating a selective action that warrants further investigation into its mechanisms and potential as a therapeutic agent against antibiotic-resistant infections.

Table 1: Antimicrobial Effects of Etodolac

Bacterial StrainBiofilm Formation Inhibition (%)Planktonic Growth Inhibition (%)
Enterococcus faecium~70%Moderate
Staphylococcus aureusSignificant but less pronouncedVariable
Escherichia coliMinimalMinimal

Anti-Cancer Activity

Etodolac's role in cancer therapy has gained attention due to its ability to modulate key proteins involved in tumor progression. In a study involving patients with resectable breast cancer, etodolac treatment led to a significant decrease in cyclin D1 protein levels, a marker associated with cell cycle progression and proliferation . The findings suggest that etodolac may have utility in targeting cyclin D1 as part of a therapeutic regimen for breast cancer.

Case Study: Effects on Cyclin D1 Levels

  • Study Design: Patients received etodolac for a median duration of 17 days.
  • Results:
    • Cyclin D1 protein levels decreased significantly post-treatment (mean decrease: 10.7; control: 1.82).
    • Increased COX-2 gene expression was noted, potentially indicating compensatory mechanisms due to COX-2 inhibition.

These results highlight the need for further exploration of etodolac's pharmacodynamics in oncological settings.

Additional Research Findings

Further studies have explored etodolac's effects on various cancer cell lines. In prostate cancer models, etodolac demonstrated dose-dependent cytotoxicity and reduced cell viability over time . The compound's ability to inhibit COX-2 while affecting other signaling pathways suggests a multifaceted approach to cancer treatment.

Table 2: Cytotoxic Effects of Etodolac on Cancer Cell Lines

Cell LineConcentration (µM)Viability (%) after 72h
PC-3 (Prostate)0-1000Significant reduction
HT-29 (Colon)0-100Dose-dependent decrease

科学的研究の応用

Therapeutic Applications in Rheumatology

1.1 Management of Rheumatoid Arthritis (RA)
(S)-Etodolac has been studied for its efficacy in managing rheumatoid arthritis. A study demonstrated that it significantly reduced synovial inflammation and hyperplasia in collagen-induced arthritis models in rats. The treatment downregulated several proteins associated with inflammation and fibrosis, indicating its potential as a disease-modifying agent in RA .

1.2 Comparison with Other NSAIDs
Table 1 summarizes the efficacy and safety profile of this compound compared to other NSAIDs used in RA treatment:

NSAID Efficacy Gastric Tolerance Cardiovascular Risks
This compoundHighExcellentLow
DiclofenacModerateModerateModerate
IndomethacinHighPoorModerate

1.3 Long-Term Tolerability
A study involving patients with NSAID-induced adverse effects found that 91% tolerated a cumulative dose of 400 mg of this compound well over a follow-up period of 20 months, highlighting its safety as an alternative NSAID .

Antimicrobial Potential

Recent research has explored the antimicrobial properties of this compound against multi-drug resistant bacteria. A study indicated that it exhibited significant anti-biofilm activity against Enterococcus faecium, suggesting its potential role as an adjuvant in antibiotic therapy .

2.1 Mechanism of Action
The proposed mechanism involves the selective inhibition of COX-2, leading to reduced prostaglandin production, which may influence bacterial biofilm formation .

Oncology Applications

This compound has been investigated for its anti-cancer properties. Research indicates that it may inhibit tumor growth and metastasis through modulation of inflammatory pathways.

3.1 Case Study on Breast Cancer
A biomarker study involving resectable breast cancer patients showed that prolonged exposure to this compound decreased cyclin D1 expression, a marker associated with cell proliferation . This suggests potential applications in cancer management.

Innovative Formulations

Recent advancements have led to the development of novel formulations combining this compound with deformable emulsomes for enhanced topical delivery in arthritis treatment. This formulation demonstrated improved drug deposition and sustained release compared to conventional systems .

化学反応の分析

Reaction of 7-Ethyl-Tryptophol with Methyl 3-Oxo-Pentanoate

In the presence of concentrated sulfuric acid (98%, molar ratio 3:1 to 7-ethyl-tryptophol), 7-ethyl-tryptophol reacts with methyl 3-oxo-pentanoate in toluene at 0–5°C to form methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate (intermediate IV). Hydrolysis of this intermediate yields racemic etodolac, which is resolved to isolate the (S)-enantiomer .

Key Conditions

ParameterValue
Temperature0–5°C
Acid CatalystH₂SO₄ (98%)
SolventToluene
Molar Ratio (Acid:Reactant)3:1
Yield (Intermediate IV)84.5–86.6% (HPLC purity ≥97.5%)

Degradation Pathways

(S)-Etodolac undergoes pH- and temperature-dependent degradation in aqueous solutions. The primary pathways include decarboxylation and ring-opening reactions :

Degradation Products and Kinetics

  • Decarboxylation :
     S Etodolac7 Ethyl 2 1 methylenepropyl 1H indole 3 ethanol\text{ S Etodolac}\rightarrow \text{7 Ethyl 2 1 methylenepropyl 1H indole 3 ethanol}

  • Ring-Opening :
     S Etodolac7 Ethyltryptophol\text{ S Etodolac}\rightarrow \text{7 Ethyltryptophol}

Kinetic Parameters

ParameterValue
Activation Energy (Eₐ)24–26 kcal/mol
Rate-pH ProfileAcid-catalyzed (pH <4.65)
Half-Life (25°C, pH 7)7.3 hours

The degradation follows consecutive first-order kinetics, with minimal buffer effects observed .

Cocrystallization and Solubility Enhancement

This compound forms cocrystals with coformers like salicylic acid and cinnamic acid, improving solubility. Hansen solubility parameters (δₜ =21.2 MPa¹/²) predict miscibility with coformers such as:

Miscibility Prediction via Van Krevelen’s Method

CoformerΔδₜ (MPa¹/²)Miscibility
Salicylic Acid4.87Miscible
Cinnamic Acid0.31Miscible
Maleic Acid3.09Miscible
Urea9.22Immiscible

Cocrystals with salicylic acid increase solubility by 70% compared to pure this compound .

Chemical Modifications: Hydrazone Derivatives

This compound hydrazone derivatives are synthesized via:

  • Esterification :
     S Etodolac+CH OHH2SO4Methyl Ester\text{ S Etodolac}+\text{CH OH}\xrightarrow{H₂SO₄}\text{Methyl Ester}

  • Hydrazide Formation :
    Methyl Ester+NH NH H OHydrazide\text{Methyl Ester}+\text{NH NH H O}\rightarrow \text{Hydrazide}

  • Condensation with Aldehydes :
    Hydrazide+RCHOHydrazone Derivative\text{Hydrazide}+\text{RCHO}\rightarrow \text{Hydrazone Derivative}

Reaction Conditions

StepTemperatureSolventYield (%)
EsterificationRefluxMethanol85–90
Hydrazide Formation80°CEthanol75–80
Condensation80°CEthanol/AcOH65–70

These derivatives exhibit anti-inflammatory activity comparable to the parent compound .

Stability Under Physiological Conditions

This compound remains stable in vivo with no racemization (R-to-S conversion) . Its terminal half-life in plasma is 7.3 hours, with >99% binding to albumin .

Interaction with TRPA1 Channels

This compound activates and desensitizes TRPA1 ion channels via covalent modification of cysteine residues, contributing to its analgesic effects. At clinical plasma levels (IC₅₀ = 1.5×10⁻⁴ M), it inhibits bradykinin-forming enzymes .

特性

IUPAC Name

2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043544
Record name [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87249-11-4
Record name (+)-Etodolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87249-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etodolac, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087249114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETODOLAC, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1046G5D6YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-etodolac
Reactant of Route 2
Reactant of Route 2
(S)-etodolac
Reactant of Route 3
(S)-etodolac
Reactant of Route 4
(S)-etodolac
Reactant of Route 5
(S)-etodolac
Reactant of Route 6
(S)-etodolac

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。